2-(4-Bromobenzoyl)-4-methylpyridine
Overview
Description
“2-(4-Bromobenzoyl)-4-methylpyridine” is a compound that contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The “2-(4-Bromobenzoyl)” part indicates that a bromobenzoyl group is attached to the second carbon of the pyridine ring . The “4-methyl” part indicates that a methyl group is attached to the fourth carbon of the pyridine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of 4-methylpyridine with 4-bromobenzoyl chloride, a compound commonly used in Friedel-Crafts acylations . This reaction would likely require a catalyst and careful control of conditions.Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyridine ring with a bromobenzoyl group attached to one carbon and a methyl group attached to another carbon . The exact structure would depend on the specific positions of these groups on the pyridine ring.Chemical Reactions Analysis
The chemical reactions of “this compound” would depend on the specific reagents and conditions used. The bromine atom in the bromobenzoyl group could potentially be replaced by other groups in a substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For example, the presence of the bromine atom could make the compound relatively heavy and potentially more reactive .Scientific Research Applications
Catalytic Applications and Reaction Mechanisms
Research on compounds related to 2-(4-Bromobenzoyl)-4-methylpyridine often focuses on their roles in catalysis, including the promotion of specific chemical pathways. For instance, studies have shown that pyridine derivatives can strongly influence the hydrogenation pathway in the hydrodesulfurization of dibenzothiophene, highlighting their potential in refining processes and catalytic reaction engineering (Egorova & Prins, 2006). Similarly, the electrochemical behavior and applications of related bromopyridine compounds in reactions such as the carboxylation of 2-amino-5-bromopyridine with CO2 underline their utility in synthetic organic chemistry and the development of environmentally friendly chemical processes (Feng et al., 2010).
Material Science and Supramolecular Chemistry
In material science and supramolecular chemistry, the study of cocrystals and their structural, spectroscopic characterization is vital. For example, the cocrystallization of 2-amino-3-bromopyridine with 4-methylbenzoic acid, leading to structures with specific hydrogen bonding interactions, showcases the relevance of bromobenzoyl pyridine derivatives in designing novel materials with tailored properties (Thanigaimani et al., 2016).
Pharmacological Applications
Although the user request specifically excludes drug use and dosage, it's notable that research into related chemical structures often explores their pharmacological potential. Investigations into the molecular mechanisms, including the synthesis and reactions of compounds with similar structural motifs, can inform the development of therapeutic agents with specific biological activities (Abdel-Wahab et al., 2008).
Environmental and Green Chemistry
The application of bromopyridine derivatives in environmental chemistry, such as in the oxidative desulfurization of diesel fuel, demonstrates their importance in addressing pollution and refining cleaner fuels. The use of acidic ionic liquids in catalyzing these reactions suggests potential for these compounds in the development of sustainable chemical processes (Gao et al., 2010).
Mechanism of Action
Target of Action
Similar compounds, such as bromfenac, primarily target the prostaglandin g/h synthase 2 . This enzyme plays a crucial role in the inflammatory response by producing prostaglandins, which are lipid compounds with diverse hormone-like effects .
Mode of Action
Bromfenac, a related compound, works by inhibiting the cyclooxygenase 1 and 2 enzymes, thereby blocking prostaglandin synthesis . Prostaglandins have been shown in many animal models to be mediators of certain kinds of intraocular inflammation .
Biochemical Pathways
Related compounds like bromfenac affect the cyclooxygenase pathway, leading to a decrease in the production of prostaglandins . This results in reduced inflammation and pain.
Pharmacokinetics
Bromfenac, a related compound, has a protein binding of 998%, is metabolized by CYP2C9, and has an elimination half-life of 14 hours in aqueous humour . It is excreted 82% in urine and 13% in faeces .
Result of Action
Related compounds like bromfenac have been shown to reduce inflammation and pain, particularly in the context of ocular conditions .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(4-bromophenyl)-(4-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c1-9-6-7-15-12(8-9)13(16)10-2-4-11(14)5-3-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZQCWGVHLEKFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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